2-(4-Bromo-2-methoxy-phenoxy)-ethylamine
Overview
Description
2-(4-Bromo-2-methoxy-phenoxy)-ethylamine is an organic compound that belongs to the class of phenoxyethylamines. This compound features a bromine atom and a methoxy group attached to a phenoxy ring, which is further connected to an ethylamine chain. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxy-phenoxy)-ethylamine typically involves the reaction of 4-bromo-2-methoxyphenol with ethylene oxide in the presence of a base to form 2-(4-Bromo-2-methoxy-phenoxy)ethanol. This intermediate is then converted to the desired amine through a reductive amination process using ammonia or an amine source under reducing conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methoxy-phenoxy)-ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of iodinated or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
2-(4-Bromo-2-methoxy-phenoxy)-ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxy-phenoxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The ethylamine chain can further modulate the compound’s interaction with biological systems, affecting its overall efficacy and potency.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-methoxy-phenoxy)ethanol: An intermediate in the synthesis of the amine.
4-Bromo-2-methoxyphenol: A precursor in the synthesis.
2-(4-Bromo-2-methoxy-phenoxy)acetic acid: A related compound with a carboxylic acid group instead of an amine.
Uniqueness
2-(4-Bromo-2-methoxy-phenoxy)-ethylamine is unique due to the presence of both a bromine atom and a methoxy group on the phenoxy ring, combined with an ethylamine chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6H,4-5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMUALKADABNKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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